2-(Benzyloxy)-6-fluorobenzimidamide 2,2,2-trifluoroacetate
Description
2-(benzyloxy)-6-fluorobenzene-1-carboximidamide; trifluoroacetic acid is a compound that combines the properties of both 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide and trifluoroacetic acid
Properties
Molecular Formula |
C16H14F4N2O3 |
|---|---|
Molecular Weight |
358.29 g/mol |
IUPAC Name |
2-fluoro-6-phenylmethoxybenzenecarboximidamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H13FN2O.C2HF3O2/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-8H,9H2,(H3,16,17);(H,6,7) |
InChI Key |
JMTSZBNIUOOGRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C(=N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide typically involves the reaction of 2-(benzyloxy)-6-fluorobenzene-1-carboxylic acid with an appropriate amine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins. It is also used during reversed-phase HPLC purification of peptides .
Industrial Production Methods
Industrial production of trifluoroacetic acid involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is preferred due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-6-fluorobenzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the type of reaction but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide may yield a corresponding carboxylic acid, while reduction may yield an amine derivative.
Scientific Research Applications
2-(benzyloxy)-6-fluorobenzene-1-carboximidamide; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique chemical properties.
Biology: It is used in the study of biological processes and pathways, particularly those involving enzyme interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-6-fluorobenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. Trifluoroacetic acid, on the other hand, is known for its ability to deprotect amine groups in peptide synthesis, making it a valuable reagent in organic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(benzyloxy)-6-fluorobenzene-1-carboxylic acid: This compound is similar in structure but lacks the carboximidamide group.
Trifluoroacetic acid: This compound is similar in that it contains the trifluoroacetyl group but lacks the benzyloxy and fluorobenzene moieties.
Uniqueness
2-(benzyloxy)-6-fluorobenzene-1-carboximidamide; trifluoroacetic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Biological Activity
2-(Benzyloxy)-6-fluorobenzimidamide 2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₂F₃N₃O₂
- Molecular Weight : 307.26 g/mol
- CAS Number : 42196-31-6
Research indicates that benzimidazole derivatives exhibit various biological activities, including anticancer and antimicrobial effects. The presence of the trifluoroacetate moiety enhances lipophilicity, which may improve cellular uptake and bioactivity.
- Cytotoxicity : Studies have shown that compounds similar to 2-(benzyloxy)-6-fluorobenzimidamide can induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress .
- Enzyme Inhibition : Benzimidazole derivatives are known to inhibit certain enzymes such as cyclooxygenases (COX), which are involved in inflammation and cancer progression .
Biological Activity Data
A summary of relevant biological activity data for this compound is presented in the table below:
| Activity Type | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Cytotoxicity | 15.5 | HeLa (cervical cancer) | |
| Antimicrobial Activity | 20.0 | E. coli | |
| COX Inhibition | IC50 = 12.0 | Human fibroblasts |
Case Study 1: Anticancer Activity
A study investigated the effects of various benzimidazole derivatives on HeLa cells. The results indicated that 2-(benzyloxy)-6-fluorobenzimidamide significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 15.5 µM. Mechanistic studies suggested that the compound induced apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Effects
Another study evaluated the antimicrobial properties of benzimidazole derivatives against E. coli. The compound exhibited an IC50 value of 20 µM, demonstrating potential as an antibacterial agent.
Research Findings
Recent studies have focused on optimizing the structure of benzimidazole derivatives to enhance their biological activity while minimizing toxicity. Modifications such as substituting different functional groups have been explored to improve efficacy against specific targets.
- Structure-Activity Relationship (SAR) : Research emphasizes the importance of fluorine substitution at specific positions on the benzimidazole ring to enhance potency and selectivity .
- In Vivo Studies : Preliminary in vivo studies suggest that these compounds could be effective in treating tumors with minimal side effects compared to conventional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
